1-Naphthyl PP1 hydrochloride
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Overview
Description
1-Naphthyl PP1 hydrochloride is a selective inhibitor of the src family kinases and protein kinase D. It is known for its ability to inhibit v-Src, c-Fyn, c-Abl, CDK2, and CAMK II with varying IC50 values . This compound is widely used in scientific research due to its specificity and effectiveness in targeting these kinases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthyl PP1 hydrochloride involves the reaction of 1-tert-butyl-3-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with hydrochloric acid. The reaction is typically carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or methanol . The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The compound is then packaged under controlled conditions to maintain its stability and purity .
Chemical Reactions Analysis
Types of Reactions
1-Naphthyl PP1 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyl derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-Naphthyl PP1 hydrochloride is extensively used in scientific research, particularly in the fields of:
Chemistry: It is used to study kinase inhibition and signal transduction pathways.
Biology: The compound is employed in cellular studies to understand the role of kinases in cell proliferation and differentiation.
Medicine: It is used in preclinical studies to explore potential therapeutic applications in cancer and other diseases.
Industry: The compound is used in the development of kinase inhibitors and other pharmaceutical agents.
Mechanism of Action
1-Naphthyl PP1 hydrochloride exerts its effects by selectively inhibiting src family kinases and protein kinase D. It binds to the active site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts various signaling pathways involved in cell proliferation, survival, and differentiation .
Comparison with Similar Compounds
Similar Compounds
1-Naphthyl PP1: Similar in structure but without the hydrochloride component.
PP1: A general kinase inhibitor with a broader range of targets.
Uniqueness
1-Naphthyl PP1 hydrochloride is unique due to its high specificity for src family kinases and protein kinase D. This specificity makes it a valuable tool in research for studying these kinases without affecting other signaling pathways .
Properties
IUPAC Name |
1-tert-butyl-3-naphthalen-1-ylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5.ClH/c1-19(2,3)24-18-15(17(20)21-11-22-18)16(23-24)14-10-6-8-12-7-4-5-9-13(12)14;/h4-11H,1-3H3,(H2,20,21,22);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLRSYUALPIALU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC4=CC=CC=C43)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.